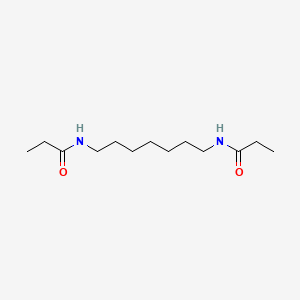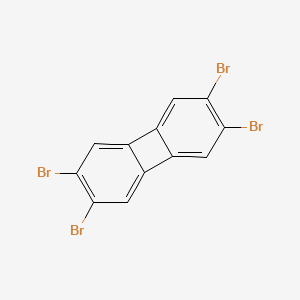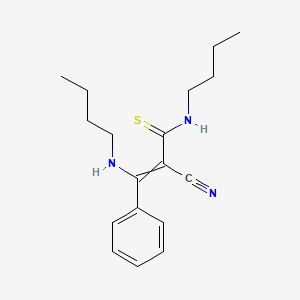
N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide is an organic compound with a complex structure that includes butyl, amino, cyano, phenyl, and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide typically involves multi-step organic reactions. One common method includes the reaction of butylamine with a cyano-substituted phenylprop-2-enethioamide under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The butyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Butylamine: A simpler amine with similar butyl and amino groups.
Phenylprop-2-enethioamide: Shares the phenyl and thioamide groups.
Cyano-substituted compounds: Compounds with cyano groups that exhibit similar reactivity.
Uniqueness
N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
63410-11-7 |
|---|---|
Molecular Formula |
C18H25N3S |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
N-butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide |
InChI |
InChI=1S/C18H25N3S/c1-3-5-12-20-17(15-10-8-7-9-11-15)16(14-19)18(22)21-13-6-4-2/h7-11,20H,3-6,12-13H2,1-2H3,(H,21,22) |
InChI Key |
LRXWQHXYUFPMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=C(C#N)C(=S)NCCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)

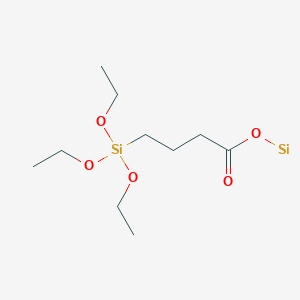
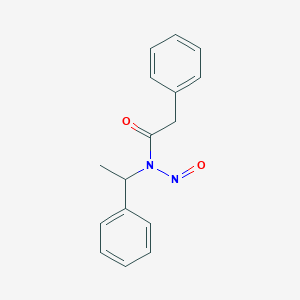
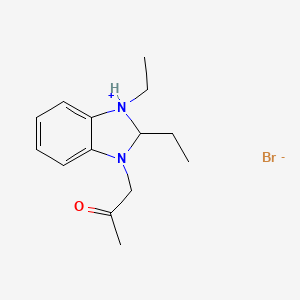
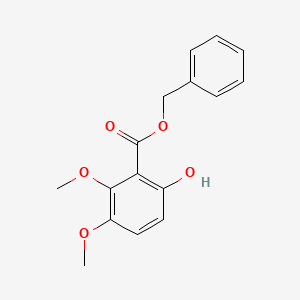


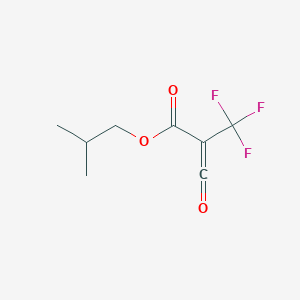
![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
![N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide](/img/structure/B14516067.png)
